molecular formula C12H10ClF3N2 B5615961 5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No. B5615961
M. Wt: 274.67 g/mol
InChI Key: CYXMAITUYBZRHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazepine derivatives, such as 5-(4-Chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, involves acid-catalyzed reactions, showcasing the compound's foundational structure and highlighting its potential for further chemical modifications and applications in various fields. For instance, the acid-catalyzed reaction of specific precursors has been used to create a group of compounds with notable anticonvulsant activities, indicating the versatility and potential of diazepine derivatives in medicinal chemistry (Fiakpui et al., 1999).

Molecular Structure Analysis

The molecular structure of diazepine derivatives has been studied extensively, revealing intricate details about their crystalline arrangement and bonding patterns. For example, temperature-dependent studies of closely related compounds have shown how structural changes, such as the ordering of methyl groups, can significantly impact the overall molecular configuration (Dutkiewicz et al., 2012). This insight is crucial for understanding the compound's stability and reactivity.

Chemical Reactions and Properties

Diazepine derivatives participate in various chemical reactions that define their chemical properties and potential applications. Research into their synthesis and characterization has shown that these compounds can undergo reactions leading to the formation of new structures with unique properties, demonstrating the chemical versatility of the diazepine core (Ahumada et al., 2016).

Physical Properties Analysis

The physical properties of diazepine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Studies have provided detailed insights into these aspects, highlighting the importance of molecular configuration on the physical characteristics of these compounds. For instance, the analysis of their vibrational spectroscopic properties offers a deeper understanding of their stability and interactions with other molecules (Kuruvilla et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-(4-Chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and its derivatives, such as reactivity, electrophilicity, and potential for forming hydrogen bonds, are crucial for their applications in various domains. For example, the examination of supramolecular hydrogen-bonded structures in related compounds underscores the potential for creating complex molecular assemblies, which could be pivotal in developing new materials and pharmaceuticals (Low et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many diazepine derivatives act on the central nervous system, but without specific data, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards would depend on the specific biological activity of the compound. Many diazepine derivatives have psychoactive effects and can be hazardous if misused .

Future Directions

Future research could involve synthesizing the compound and studying its properties and biological activity. It could potentially be a candidate for drug development if it shows promising activity in biological assays .

properties

IUPAC Name

5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2/c13-9-3-1-8(2-4-9)10-7-11(12(14,15)16)18-6-5-17-10/h1-4,7,18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXMAITUYBZRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

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